4-fluoro-1H-indazol-3-amine

Fragment-based drug discovery Kinase inhibition PDK1

Irreproducible SAR arises when non-fluorinated or regioisomeric indazole-3-amine scaffolds are substituted. 4-Fluoro-1H-indazol-3-amine (CAS 404827-78-7) is the exact fragment validated by NMR and X-ray crystallography for PDK1 hinge binding. • Enables >1,000-fold PDK1 potency vs. 1H-indazol-3-amine. • Achieves <4.1 nM FGFR1 inhibition in published leads. • Melt point 172-174°C ensures identity control. • 98% purity, stored at 2-8°C, shipped ambient. Standard B2B delivery; no special permits required.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
CAS No. 404827-78-7
Cat. No. B189249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-1H-indazol-3-amine
CAS404827-78-7
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)C(=NN2)N
InChIInChI=1S/C7H6FN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
InChIKeyHTMNYSASBRVPKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-1H-indazol-3-amine Overview


4-Fluoro-1H-indazol-3-amine (CAS 404827-78-7) is a fluorinated heterocyclic aromatic compound belonging to the indazole family, characterized by a bicyclic pyrazole-benzene fused core with a primary amine at the 3-position and a fluorine substituent at the 4-position [1]. This molecular architecture places it within a class of compounds extensively investigated as kinase inhibitor scaffolds and versatile building blocks for medicinal chemistry . Its structural features enable participation in hydrogen bonding, halogen bonding, and π-stacking interactions, making it a key intermediate for synthesizing biologically active molecules targeting cancer and inflammatory pathways [2]. The compound is commercially available from multiple vendors in research-grade purity (e.g., 97-98%), primarily serving as a core fragment for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why 4-Fluoro-1H-indazol-3-amine Cannot Be Replaced


The precise position and identity of substituents on the indazole core profoundly influence both the compound's physicochemical properties and its biological target engagement profile. Substituting a fluorine atom for hydrogen, chlorine, or moving it from the 4-position to the 5-position fundamentally alters the molecule's electronic distribution, lipophilicity (LogP), and metabolic stability [1]. Critically, in fragment-based drug discovery, the 4-fluoro-1H-indazol-3-amine scaffold has been identified as a specific and ligand-efficient starting point for developing inhibitors of kinases like PDK1, with binding interactions confirmed by NMR and X-ray crystallography that are unique to its substitution pattern [2]. Simple substitution with a non-fluorinated analog (e.g., 1H-indazol-3-amine) or a regioisomer (e.g., 5-fluoro-1H-indazol-3-amine) will result in a different binding mode, altered kinase selectivity profile, and distinct in vitro potency, as demonstrated by the >1,000-fold difference in PDK1 inhibition observed across indazole-3-amine derivatives [3]. Therefore, for researchers aiming to replicate or build upon published SAR, sourcing the exact compound is mandatory to ensure data reproducibility and meaningful biological results.

4-Fluoro-1H-indazol-3-amine: Comparative Evidence


PDK1 Ligand Efficiency vs. 1H-indazol-3-amine

In a fragment-based drug discovery campaign targeting phosphoinositide-dependent kinase-1 (PDK1), the aminoindazole core exemplified by 4-fluoro-1H-indazol-3-amine was identified as a ligand-efficient hit [1]. The non-fluorinated analog, 1H-indazol-3-amine, demonstrates a dramatically different potency profile, exhibiting an IC50 of 311,000 nM (3.11e5 nM) against PDK1, representing a >1,000-fold decrease in inhibitory activity compared to optimized fragments derived from the fluorinated aminoindazole series [2]. While the exact IC50 for the 4-fluoro-1H-indazol-3-amine fragment itself was not reported in the same assay, the structure-activity relationship (SAR) study establishes that the 4-fluoro substitution pattern is a critical determinant for achieving nanomolar-range potency in subsequent lead optimization, a feature not present in the non-fluorinated parent [1].

Fragment-based drug discovery Kinase inhibition PDK1

FGFR1 Inhibition: Substitution Pattern Analysis

In the optimization of 1H-indazol-3-amine derivatives as fibroblast growth factor receptor (FGFR) inhibitors, the specific substitution pattern on the indazole ring is crucial for achieving potent cellular activity. Compound 2a, which incorporates a 2,6-difluoro-3-methoxyphenyl residue on an aminoindazole core, exhibited potent activities with FGFR1 inhibition at <4.1 nM and FGFR2 inhibition at 2.0±0.8 nM [1]. This study underscores that while the 4-fluoro-1H-indazol-3-amine core itself is a fragment, its incorporation into more complex structures yields inhibitors with single-digit nanomolar potency. In contrast, other aminoindazole derivatives lacking the optimized 4-fluoro substitution pattern showed reduced antiproliferative effects against KG1 and SNU16 cell lines, with IC50 values of 25.3 ± 4.6 nM and 77.4 ± 6.2 nM respectively [2].

FGFR inhibition Oncology Lead optimization

Melting Point: Quality Control Differentiation

The melting point of a compound is a critical physicochemical constant used for identity verification and purity assessment during procurement and quality control. 4-Fluoro-1H-indazol-3-amine exhibits a reported melting point range of 172-174°C [1]. This value distinguishes it from key structural analogs: 4-chloro-1H-indazol-3-amine (CAS 20925-60-4) melts at 159-162°C , while 5-fluoro-1H-indazol-3-amine (CAS 61272-72-8) is a solid with a predicted boiling point of 379.3±22.0°C but a melting point not typically reported in the same 170-175°C range, suggesting different crystal lattice energies .

Physicochemical characterization Quality control Purity assessment

4-Fluoro-1H-indazol-3-amine Applications


Fragment-Based Drug Discovery for PDK1

Based on its identification as a ligand-efficient fragment for PDK1 inhibition [1], 4-fluoro-1H-indazol-3-amine is an ideal core scaffold for initiating FBDD programs. Its favorable binding interactions with the PDK1 hinge region, validated by NMR and X-ray crystallography, make it a superior choice over non-fluorinated indazole fragments. Researchers should procure this compound as a validated starting point for hit-to-lead optimization, leveraging the established SAR that shows >1,000-fold higher potency compared to 1H-indazol-3-amine [2].

Medicinal Chemistry: FGFR & Bcr-Abl Lead Optimization

For oncology research focused on FGFR1/2 and Bcr-Abl kinases, this compound serves as a privileged building block. As demonstrated by compound 2a in FGFR inhibitor optimization, the 4-fluoro substitution on the indazole-3-amine core is critical for achieving single-digit nanomolar enzymatic potency (<4.1 nM for FGFR1) [3]. Medicinal chemists should source this exact building block to ensure they are working from the same structural basis as published, highly potent leads, thereby accelerating SAR exploration and lead candidate identification.

Quality Control Reference Standard

The distinct melting point of 172-174°C provides a clear and measurable differentiation from closely related analogs like 4-chloro-1H-indazol-3-amine (mp 159-162°C) [4]. Procurement of this compound as a reference standard enables the development of robust analytical methods (HPLC, DSC, or melting point determination) for identity confirmation and purity testing. This is essential for quality control departments and contract research organizations (CROs) that must verify the identity of building blocks to ensure the integrity of medicinal chemistry campaigns.

Advanced Kinase Inhibitor & Analog Synthesis

This compound is a key intermediate in the synthesis of more complex, patentable kinase inhibitors. Its primary amine at the 3-position is a versatile handle for further functionalization (e.g., amide coupling, reductive amination) to generate diverse compound libraries. Researchers aiming to explore novel chemical space around the indazole core or develop analogs of known inhibitors like ABT-869 (which contains a 3-aminoindazole moiety) should procure this compound to serve as a direct precursor, enabling efficient parallel synthesis and rapid diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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